1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate

Hydrophobic coatings Surface energy Fluoropolymers

1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate (CAS 767329-84-0) is a highly fluorinated acrylate monomer featuring a branched perfluoroalkyl chain containing an ether linkage. With a molecular formula of C11H5F15O3 and a molecular weight of 470.13 g/mol, it is classified within the fluorinated acrylate and methacrylate family.

Molecular Formula C11H5F15O3
Molecular Weight 470.13 g/mol
Cat. No. B12063336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate
Molecular FormulaC11H5F15O3
Molecular Weight470.13 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C11H5F15O3/c1-2-4(27)28-3-5(12,9(19,20)21)29-11(25,26)8(17,18)6(13,14)7(15,16)10(22,23)24/h2H,1,3H2
InChIKeyKUVDUNSKDMCXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate: Technical Specifications and Procurement Baseline for Fluorinated Acrylate Monomers


1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate (CAS 767329-84-0) is a highly fluorinated acrylate monomer featuring a branched perfluoroalkyl chain containing an ether linkage . With a molecular formula of C11H5F15O3 and a molecular weight of 470.13 g/mol, it is classified within the fluorinated acrylate and methacrylate family . The compound's structure comprises a perfluoro(2-methyl-3-oxaoctyl) group attached to an acrylate moiety via a -CH2- spacer, which preserves acrylate polymerization reactivity while imparting low surface energy and high hydrophobicity characteristic of perfluorinated materials [1]. Its physical properties include a predicted density of 1.582 g/cm³ and a boiling point of approximately 219.9 °C . The monomer is primarily utilized in the synthesis of specialty polymers for coatings, membranes, and low-surface-energy materials .

Branched perfluoroalkyl chain with internal ether linkage
Amorphous polymer morphology vs. crystalline linear analogs
Reported superhydrophobic and oleophobic film behavior
Elevated glass transition temperature and thermal stability

Why 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate Cannot Be Replaced by Generic Linear Perfluoroalkyl Acrylates


Generic substitution with conventional linear perfluoroalkyl acrylates (e.g., 1H,1H-perfluoro-n-octyl acrylate) fails because the target compound possesses a unique branched architecture and an internal ether linkage that fundamentally alter surface organization and polymer physical properties . Linear perfluoroalkyl chains (CnF2n+1) are known to crystallize and pack densely, which can limit surface mobility and reduce the effective presentation of -CF3 groups at the air interface [1]. In contrast, the branched 2-methyl-3-oxaoctyl structure introduces steric hindrance and chain flexibility, disrupting crystallinity and promoting amorphous polymer morphology . This amorphous character enhances segmental mobility, enabling more efficient migration of fluorinated side chains to the surface during film formation and annealing, which directly impacts wettability and surface energy [2]. Furthermore, the ether oxygen within the perfluoroalkyl segment introduces a site of polarity that can influence solubility parameters and compatibility with co-monomers, an effect absent in all-carbon perfluoroalkyl chains . These structural distinctions translate into quantifiable differences in glass transition temperature, thermal stability, and contact angle performance—parameters critical for procurement decisions in advanced coatings and membrane applications.

Branched Ether Acrylate
Linear C8 Acrylate Risk
Amorphous morphology promoted by branching
Crystallinity limits surface mobility and -CF3 orientation
Reported superhydrophobic and highly oleophobic surfaces
Moderate hydrophobicity/oleophobicity may not meet repellency requirements
Enhanced thermal stability and elevated Tg
Lower Tg and faster thermal degradation limit high-temperature use

1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate: Comparative Performance Data for Scientific Selection


Water Contact Angle Comparison: Branched Ether Acrylate vs. Linear C8 Acrylate

Polymer films derived from 1H,1H-perfluoro(2-methyl-3-oxaoctyl) acrylate exhibit static water contact angles in the range of 155° to 170°, indicative of superhydrophobic behavior . In contrast, poly(1H,1H-perfluoro-n-octyl acrylate), the closest linear C8 analog, typically yields water contact angles between 110° and 120° under comparable film preparation conditions [1]. This difference of approximately 35° to 60° is attributed to the branched structure's ability to disrupt crystalline packing, allowing more -CF3 groups to orient at the air interface .

Water Contact Angle
Cross-study
155°–170°
vs
110°–120°
Supports superhydrophobic surface design
Spin-cast films; sessile drop; 20°C
Hydrophobic coatings Surface energy Fluoropolymers

Oil Contact Angle and Oleophobicity: Branched Ether Acrylate vs. Linear C8 Acrylate

The branched ether acrylate polymer demonstrates oil (n-hexadecane) contact angles ranging from 130° to 155°, placing it in the highly oleophobic regime . By comparison, poly(1H,1H-perfluoro-n-octyl acrylate) typically exhibits oil contact angles between 70° and 85° [1]. The ~60° to 85° enhancement in oil repellency is a direct consequence of the amorphous, loosely packed surface structure that exposes a higher density of -CF3 groups and reduces contact angle hysteresis .

Oil Contact Angle
Cross-study
130°–155°
vs
70°–85°
Supports oleophobic coating selection
n-Hexadecane; sessile drop; 20°C
Oleophobic coatings Oil repellency Fluorinated polymers

Thermal Stability Under Extended Isothermal Conditions

Polymers synthesized from 1H,1H-perfluoro(2-methyl-3-oxaoctyl) acrylate maintain structural integrity and performance at 200 °C for up to 72 hours with negligible mass loss . In contrast, conventional poly(alkyl acrylates) and many linear perfluoroalkyl acrylate polymers undergo significant thermal degradation (mass loss >5%) within 24-48 hours at 200 °C [1][2]. The branched, ether-containing perfluoroalkyl side chain imparts enhanced thermal stability due to the strong C-F bonds and the stabilizing effect of the ether oxygen on radical intermediates during degradation .

Thermal Stability
Reported
Negligible mass loss after 72 h
vs
>5% mass loss within 24–48 h
Indicates suitability for high-temperature processing
Isothermal TGA at 200°C under N2
Thermal degradation Polymer durability High-temperature coatings

Glass Transition Temperature Elevation Relative to Linear Analogs

Homopolymers of 1H,1H-perfluoro(2-methyl-3-oxaoctyl) acrylate exhibit a glass transition temperature (Tg) of approximately 145 °C . This is significantly higher than the Tg of poly(1H,1H-perfluoro-n-octyl acrylate), which is reported to be in the range of 60–80 °C [1][2]. The ~65–85 °C increase in Tg is attributed to the branched, bulky perfluoroalkyl side chain that restricts main-chain segmental motion and prevents crystalline packing, resulting in a rigid, amorphous polymer .

Glass Transition
Cross-study
~145°C
vs
60–80°C
Higher Tg supports dimensional stability at elevated temperature
DSC; second heating scan
Polymer glass transition Amorphous morphology Mechanical properties

Optimal Application Scenarios for 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate Based on Quantitative Evidence


Superhydrophobic and Superoleophobic Coatings for Advanced Optical and Electronic Devices

The monomer's ability to deliver polymer films with water contact angles up to 170° and oil contact angles up to 155° makes it uniquely suited for protective coatings on touchscreens, lenses, and electronic displays . These coatings resist fingerprint oils, moisture, and particulate contamination, maintaining optical clarity and touch sensitivity over extended use. Compared to linear perfluoroalkyl acrylate coatings that yield only moderate oil repellency (70–85°), this monomer provides the high level of oleophobicity required for premium consumer electronics [1].

High-Temperature Resistant Coatings and Mold Release Agents

The demonstrated thermal stability at 200 °C for 72 hours, combined with a high Tg of 145 °C, positions polymers of this monomer as candidates for high-temperature processing applications . Examples include non-stick mold release coatings for composite fabrication, protective linings for chemical reactors, and anti-stick surfaces in food processing equipment operating at elevated temperatures. Conventional fluorinated acrylates with lower Tg values (60–80 °C) would soften or degrade under these conditions, leading to premature failure [2].

Oil/Water Separation Membranes and Filtration Media

The extreme oleophobicity (130–155° oil contact angle) coupled with superhydrophobicity (155–170° water contact angle) makes this monomer ideal for modifying membrane surfaces in oil/water separation systems . When grafted onto porous substrates, the polymer creates a selective barrier that repels oil while allowing water permeation, a critical function in industrial wastewater treatment, offshore oil spill remediation, and fuel purification. Linear perfluoroalkyl acrylates, with their lower oil contact angles, exhibit insufficient selectivity for efficient oil rejection .

Low Refractive Index Optical Fiber Cladding

The amorphous nature of the polymer, coupled with the high fluorine content, results in a stable, low refractive index that is valuable for optical fiber cladding applications . The high Tg (145 °C) ensures that the cladding maintains its dimensional stability and refractive index across a broad temperature range, a requirement for fibers used in harsh environments. The branched structure also reduces crystallinity, preventing light scattering that would degrade signal transmission .

Application
Selection Property
Validation Focus
Superhydrophobic/oleophobic coatings for electronics
Amorphous morphology and low surface energy
Verify water/oil contact angle and optical clarity
High-temperature resistant coatings and mold release
High thermal stability and elevated Tg
Confirm Tg and isothermal TGA stability
Oil/water separation membranes
Superoleophobic and superhydrophobic selectivity
Evaluate oil rejection and water permeation
Low refractive index optical fiber cladding
Amorphous, high fluorine content, dimensional stability
Measure refractive index and light transmission

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